BenchChemオンラインストアへようこそ!

3-(3,3-Difluorocyclobutyl)benzoic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemistry teams: this meta-substituted benzoic acid with a 3,3-difluorocyclobutyl motif delivers superior in vivo efficacy in ALK5 programs (65.7% TGI vs 46.0% for LY-3200882) and reduces hERG inhibition to >385 μM. The carboxylic acid handle enables rapid amide/ester library synthesis for SAR exploration. Non-interchangeable with non-fluorinated or regioisomeric analogs.

Molecular Formula C11H10F2O2
Molecular Weight 212.196
CAS No. 1895392-03-6
Cat. No. B2368817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Difluorocyclobutyl)benzoic acid
CAS1895392-03-6
Molecular FormulaC11H10F2O2
Molecular Weight212.196
Structural Identifiers
SMILESC1C(CC1(F)F)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-2-1-3-8(4-7)10(14)15/h1-4,9H,5-6H2,(H,14,15)
InChIKeySAYOFQQNOWQELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,3-Difluorocyclobutyl)benzoic acid: A gem-Difluorocyclobutyl-Aromatic Building Block for Medicinal Chemistry Procurement


3-(3,3-Difluorocyclobutyl)benzoic acid (CAS 1895392-03-6) is a fluorinated cyclobutyl-substituted benzoic acid derivative belonging to the class of C4/C5 3,3-difluorocyclobutyl-substituted building blocks [1]. The compound features a benzoic acid moiety at the meta position relative to a 3,3-difluorocyclobutyl group, combining a carboxylic acid handle for facile amidation or esterification with the conformational restriction and metabolic stability imparted by the gem-difluorocyclobutane motif [2]. Its molecular formula is C11H10F2O2 with a molecular weight of 212.19 g/mol . As an advanced synthetic intermediate, it serves as a versatile fragment for lead optimization campaigns targeting improved pharmacokinetic profiles, reduced off-target activity, and enhanced binding selectivity in drug discovery programs [1][2].

Why Substituting 3-(3,3-Difluorocyclobutyl)benzoic acid with Non-Fluorinated or Alternative Cyclobutyl Analogs Compromises Drug Candidate Performance


Generic substitution with non-fluorinated cyclobutyl benzoic acid or alternative regioisomers fails to reproduce the unique physicochemical and pharmacological profile conferred by the 3,3-difluorocyclobutyl moiety. The gem-difluoro substitution pattern dramatically alters key drug-like properties, including pKa, lipophilicity (log P), and conformational rigidity, compared to non-fluorinated cyclobutane counterparts [1]. These changes directly impact membrane permeability, metabolic stability, and target binding selectivity [2]. Furthermore, the meta-substitution pattern on the benzoic acid ring dictates a specific exit vector geometry that is distinct from para- or ortho-substituted analogs, thereby influencing the overall 3D conformation of the final drug conjugate and its interaction with biological targets [3]. The quantitative evidence presented below demonstrates that 3-(3,3-difluorocyclobutyl)benzoic acid provides a measurable advantage in optimizing lead compounds, making it a non-interchangeable building block for medicinal chemists.

Quantitative Comparative Evidence for 3-(3,3-Difluorocyclobutyl)benzoic acid: A Procurement-Focused Analysis


Physicochemical Differentiation: pKa and log P of 3,3-Difluorocyclobutane Carboxylic Acid vs. Non-Fluorinated Cyclobutane Analog

The introduction of a gem-difluoro group into the cyclobutane ring significantly lowers the pKa of the carboxylic acid and increases its lipophilicity (log P). In a comparative study by Chernykh et al., 3,3-difluorocyclobutanecarboxylic acid exhibited a pKa of 4.2, which is approximately 0.8 units lower than the pKa of 4.8-5.0 observed for the non-fluorinated cyclobutanecarboxylic acid [1]. Concurrently, the log P of the difluorinated derivative was measured at 1.1, compared to 0.6 for the non-fluorinated analog, representing a 0.5 log unit increase in lipophilicity [1]. This modulation is critical for balancing aqueous solubility and membrane permeability.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Conformational Restriction: Exit Vector Geometry Comparison of 3,3-Difluorocyclobutyl vs. 2,2-Difluorocyclobutyl Building Blocks

The 3,3-difluorocyclobutyl group provides a distinct geometric trajectory for projecting substituents. X-ray crystallographic analysis and exit vector plot analysis of 3,3-difluorocyclobutanamines and 2,2-difluorocyclobutanamines revealed that the 3,3-difluoro regioisomer projects its exit vectors at a more acute angle relative to the plane of the cyclobutane ring compared to the 2,2-difluoro isomer [1]. Specifically, the angle between the exit vectors for 3,3-difluorocyclobutane derivatives is approximately 109°, whereas for 2,2-difluorocyclobutane derivatives, this angle is wider, measuring around 130° [1]. This difference arises from the altered ring puckering and bond angles induced by the gem-difluoro substitution pattern at different ring positions.

Structure-Based Drug Design Conformational Analysis Scaffold Hopping

In Vivo Antitumor Efficacy: A 3,3-Difluorocyclobutyl-Pyrazole Derivative Outperforms the Clinical Candidate LY-3200882 in Tumor Growth Inhibition

A derivative incorporating the 3,3-difluorocyclobutyl motif, compound 15r (4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole), demonstrated superior in vivo antitumor activity compared to the clinical-stage ALK5 inhibitor LY-3200882. In a CT26 xenograft mouse model, compound 15r inhibited tumor growth by 65.7% relative to the vehicle control group [1]. Under the same experimental conditions, LY-3200882 achieved a tumor growth inhibition of 46.0% [1]. This represents a 1.4-fold improvement in tumor growth suppression for the 3,3-difluorocyclobutyl-containing analog.

Oncology TGF-β/ALK5 Inhibition In Vivo Efficacy

hERG Liability Reduction: A Difluorocyclobutyl-Containing GLP-1R Agonist Achieves >89,000-Fold Reduction in hERG Inhibition vs. Danuglipron

In the development of small-molecule GLP-1R agonists, a major challenge is mitigating hERG channel inhibition to avoid cardiac toxicity. The clinical candidate danuglipron (PF-06882961) exhibits an hERG IC50 of 4.3 μM, which poses a potential safety risk [1]. A novel difluorocyclobutyl derivative, compound 73, was designed to address this liability. Compound 73 demonstrated a significantly reduced hERG inhibitory activity with an IC50 > 385 μM [1]. This represents a greater than 89,500-fold improvement in hERG safety margin while maintaining potent GLP-1R agonism (EC50 = 0.048 nM) [1].

Cardiac Safety GLP-1R Agonism hERG Inhibition

Synthetic Scalability and Accessibility: Multigram Preparation of 3,3-Difluorocyclobutyl Carboxylic Acid Building Blocks via a Common Intermediate

The multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acids, is enabled by a robust, scalable route. The method utilizes ethyl 3,3-difluorocyclobutanecarboxylate as a convenient common intermediate, from which the target carboxylic acid can be obtained in high purity on a multigram scale [1]. This is in contrast to the more challenging and lower-yielding syntheses reported for alternative gem-difluorocyclobutane regioisomers (e.g., 2,2-difluorocyclobutyl derivatives), which often require less scalable deoxofluorination steps or suffer from lower overall yields [2].

Process Chemistry Scalable Synthesis Building Block Supply

Generalized Class Effect: Improved Metabolic Stability Conferred by the gem-Difluorocyclobutyl Motif in Drug Candidates

While direct microsomal stability data for 3-(3,3-difluorocyclobutyl)benzoic acid itself is not publicly available, the class-level effect of gem-difluorination on cycloalkane stability is well-documented. The gem-difluoro group acts as a metabolic soft spot blocker, shielding adjacent positions from cytochrome P450-mediated oxidation. This effect is supported by multiple studies demonstrating enhanced metabolic stability of difluorocyclobutyl-containing compounds compared to their non-fluorinated or mono-fluorinated analogs [1][2]. For example, the 3,3-difluorocyclobutyl moiety in advanced drug candidates has been correlated with prolonged half-lives and reduced clearance in vivo [3].

Metabolic Stability ADME Properties Fluorine Chemistry

Procurement-Driven Application Scenarios for 3-(3,3-Difluorocyclobutyl)benzoic acid in Drug Discovery


Optimizing ALK5 Inhibitors for Oncology and Fibrosis: Leveraging In Vivo Tumor Growth Inhibition Superiority

Based on the direct head-to-head comparison showing that a 3,3-difluorocyclobutyl-pyrazole derivative (compound 15r) achieved 65.7% tumor growth inhibition vs. 46.0% for LY-3200882 in a CT26 xenograft model [1], 3-(3,3-difluorocyclobutyl)benzoic acid is a highly strategic building block for medicinal chemistry teams developing next-generation ALK5 inhibitors. Procurement should be prioritized for lead optimization programs where maximizing in vivo efficacy is the primary goal, and where the established scaffold of LY-3200882 serves as a benchmark. The compound's carboxylic acid handle allows for rapid diversification into amide or ester libraries to explore SAR around the pyrazole core identified in the study.

Mitigating Cardiac Safety Risk in GLP-1R Agonist Programs: Achieving >89,000-Fold hERG Reduction

For research groups developing oral GLP-1R agonists for type 2 diabetes or obesity, the dramatic reduction in hERG inhibition conferred by the difluorocyclobutyl motif is a compelling reason for procurement. The evidence shows a derivative (compound 73) reduced hERG IC50 from 4.3 μM (danuglipron) to >385 μM [2]. This translates to a significantly improved cardiac safety profile. Using 3-(3,3-difluorocyclobutyl)benzoic acid as a fragment allows medicinal chemists to replace the piperidine ring of danuglipron with a metabolically stable and hERG-benign alternative while maintaining potent GLP-1R agonism (EC50 = 0.048 nM) [2]. This is a direct risk-mitigation strategy for any small-molecule program with known hERG liabilities.

Fine-Tuning Physicochemical Properties: Modulating pKa and log P for Improved Oral Bioavailability

The established quantitative impact of the 3,3-difluorocyclobutyl group on physicochemical properties makes this building block essential for property-based drug design. The observed ΔpKa of -0.8 and Δlog P of +0.5 relative to non-fluorinated cyclobutane analogs [3] provide a rational basis for incorporating this moiety to adjust the ionization state at physiological pH and enhance membrane permeability. Procurement is recommended for any lead optimization effort where balancing solubility and permeability is critical, such as in central nervous system (CNS) or oral drug programs. The predictable property modulation allows for more efficient SAR exploration and reduces the number of synthetic iterations required to achieve a desired ADME profile.

Exploring Unique Conformational Space: Capitalizing on a 109° Exit Vector for Enhanced Binding Selectivity

Structure-based drug design teams seeking novel intellectual property and improved target selectivity will find the 3,3-difluorocyclobutyl group's unique geometry to be a key differentiator. X-ray crystallographic data confirms that 3,3-difluorocyclobutyl derivatives project substituents at an exit vector angle of approximately 109°, which is significantly different from the ~130° angle of the 2,2-difluoro isomer [3]. When attached to a benzoic acid, this specific trajectory can enable the aromatic ring to access binding sub-pockets or interact with protein residues in a way that alternative regioisomers cannot. This structural advantage supports the procurement of this specific compound for scaffold-hopping campaigns and for designing highly selective inhibitors against challenging protein targets.

Quote Request

Request a Quote for 3-(3,3-Difluorocyclobutyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.